Arachidic acid oleoyl ester crystalline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

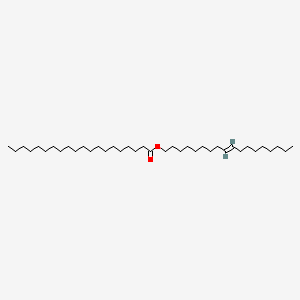

El éster oleílico de ácido araquídico cristalino es un compuesto formado por la esterificación del ácido araquídico y el ácido oleico. Es un éster de ácido graso de cadena larga con aplicaciones significativas en diversos campos debido a sus propiedades químicas y físicas únicas. Este compuesto es conocido por su estructura cristalina, que contribuye a su estabilidad y funcionalidad en diferentes aplicaciones.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del éster oleílico de ácido araquídico cristalino típicamente implica la reacción de esterificación entre el ácido araquídico y el ácido oleico. Esta reacción está catalizada por un catalizador ácido, como el ácido sulfúrico o el ácido p-toluensulfónico, en condiciones de reflujo. La mezcla de reacción se calienta a una temperatura de alrededor de 60-80 °C durante varias horas para asegurar la esterificación completa. El producto se purifica luego mediante recristalización o destilación para obtener la forma cristalina.

Métodos de producción industrial: En entornos industriales, la producción de éster oleílico de ácido araquídico cristalino puede implicar procesos de esterificación continua utilizando reactores de lecho fijo. Los reactivos se alimentan continuamente al reactor, y la reacción de esterificación se lleva a cabo en condiciones controladas de temperatura y presión. El producto se separa y purifica luego utilizando técnicas como la destilación fraccionada o la cristalización.

Análisis De Reacciones Químicas

Tipos de reacciones: El éster oleílico de ácido araquídico cristalino puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El éster puede oxidarse para formar peróxidos y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el éster en alcoholes correspondientes.

Hidrólisis: El éster puede hidrolizarse en presencia de agua y un catalizador ácido o básico para producir ácido araquídico y ácido oleico.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).

Hidrólisis: La hidrólisis ácida se puede llevar a cabo utilizando ácido clorhídrico (HCl), mientras que la hidrólisis básica se puede realizar utilizando hidróxido de sodio (NaOH).

Principales productos formados:

Oxidación: Peróxidos y otros productos de oxidación.

Reducción: Alcoholes correspondientes.

Hidrólisis: Ácido araquídico y ácido oleico.

Aplicaciones Científicas De Investigación

El éster oleílico de ácido araquídico cristalino tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar reacciones de esterificación e hidrólisis.

Biología: Se investiga su papel en el metabolismo de los lípidos y sus efectos en los procesos celulares.

Medicina: Se explora su posible uso en sistemas de administración de fármacos debido a su biocompatibilidad y estabilidad.

Industria: Se utiliza en la producción de lubricantes, tensioactivos y otros productos industriales.

Mecanismo De Acción

El mecanismo de acción del éster oleílico de ácido araquídico cristalino implica su interacción con las membranas celulares y las enzimas. El éster puede hidrolizarse mediante lipasas para liberar ácido araquídico y ácido oleico, que luego pueden participar en diversas vías metabólicas. Estos ácidos grasos pueden modular la fluidez de la membrana e influir en las vías de señalización, afectando así las funciones celulares.

Compuestos similares:

- Éster araquidílico de ácido láurico

- Éster estearílico de ácido esteárico

- Éster araquidílico de ácido araquídico

Comparación: El éster oleílico de ácido araquídico cristalino es único debido a su combinación específica de ácido araquídico y ácido oleico, que imparte propiedades físicas y químicas distintas. En comparación con otros compuestos similares, tiene un mayor grado de insaturación debido a la presencia de ácido oleico, lo que puede influir en su reactividad y aplicaciones. Además, su estructura cristalina proporciona una estabilidad mejorada, lo que lo hace adecuado para diversas aplicaciones industriales y de investigación.

Comparación Con Compuestos Similares

- Lauric acid arachidyl ester

- Stearic acid stearyl ester

- Arachidic acid arachidyl ester

Comparison: Arachidic acid oleoyl ester crystalline is unique due to its specific combination of arachidic acid and oleic acid, which imparts distinct physical and chemical properties. Compared to other similar compounds, it has a higher degree of unsaturation due to the presence of oleic acid, which can influence its reactivity and applications. Additionally, its crystalline structure provides enhanced stability, making it suitable for various industrial and research applications.

Propiedades

Fórmula molecular |

C38H74O2 |

|---|---|

Peso molecular |

563.0 g/mol |

Nombre IUPAC |

[(E)-octadec-9-enyl] icosanoate |

InChI |

InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-37H2,1-2H3/b20-18+ |

Clave InChI |

HWRYIWKGLJIMLG-CZIZESTLSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C/CCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.